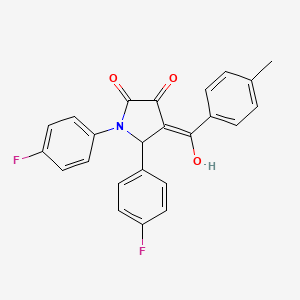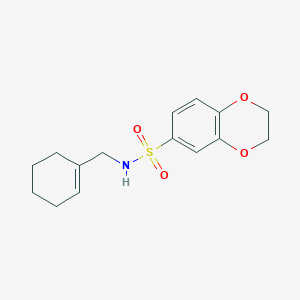![molecular formula C17H24N4O2S B5498420 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine, commonly known as EPPT, is a compound that has gained significant attention in scientific research in recent years. EPPT is a small molecule that belongs to the class of piperazine compounds and has shown potential in various fields of research, including medicinal and pharmaceutical chemistry, neuroscience, and cancer research.
作用機序
The mechanism of action of EPPT is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EPPT has been shown to inhibit the activity of various enzymes, including monoamine oxidase A and B, which can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. EPPT has also been found to activate the protein kinase B signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
EPPT has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to an improvement in mood and a reduction in anxiety and depression. EPPT has also been found to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. In addition, EPPT has been shown to have neuroprotective effects and can protect neurons from damage.
実験室実験の利点と制限
EPPT has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be easily synthesized in large quantities. EPPT has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, EPPT has some limitations for lab experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of EPPT is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
EPPT has shown significant potential in various fields of research, and there are several future directions that can be explored. One potential direction is the development of EPPT derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of EPPT, which can provide insights into its therapeutic potential. EPPT can also be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, EPPT can be explored for its potential use in the development of novel anticancer agents.
合成法
The synthesis of EPPT involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 4-(2-phenylethyl)piperazine-1-sulfonic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
EPPT has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to be a potent inhibitor of various enzymes, including monoamine oxidase A and B, which are involved in the regulation of neurotransmitters such as dopamine, serotonin, and norepinephrine. EPPT has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, EPPT has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-2-20-15-17(14-18-20)24(22,23)21-12-10-19(11-13-21)9-8-16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZBSWCEHHGSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,4-difluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5498339.png)
![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5498346.png)
![(4aS*,8aR*)-1-butyl-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5498363.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-3-(2-thienyl)propanamide](/img/structure/B5498371.png)
![N-(3-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-4,5-dimethyl-2-thienyl)-2-methylpropanamide](/img/structure/B5498385.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)
![N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5498411.png)

![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B5498429.png)

![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)